N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h2-6,8,10,12,23H,7,9,11,13H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHONZWMJHIWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as chalcones have shown promising antidiabetic activity through the modulation of various molecular targets.
Biochemical Pathways
Related compounds have been found to modulate cation channels involved in various cellular and sensory signaling pathways.
Comparison with Similar Compounds
Structural Analog: N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
Key Differences :
- Substituent on N' : The target compound has a 2-phenylethyl group , while the analog features a 2,3-dihydro-1,4-benzodioxin moiety .
- Molecular Weight : The analog has a higher molecular weight (376.4 g/mol vs. ~350–360 g/mol for the target compound, estimated based on formula differences).
- Electronic Effects : The benzodioxin group introduces electron-rich oxygen atoms, contrasting with the phenylethyl group’s purely hydrophobic character.
Table 1: Structural Comparison
| Feature | Target Compound | Analog (CAS 2097861-66-8) |
|---|---|---|
| N-Substituent | 2-Phenylethyl | 2,3-Dihydro-1,4-benzodioxin-6-yl |
| Thiophene Presence | Yes | Yes |
| Hydroxy Group | 2-Hydroxypropyl branch | 2-Hydroxypropyl branch |
| Molecular Formula | C₁₉H₂₂N₂O₃S (estimated) | C₁₈H₂₀N₂O₅S |
Implications :
- The benzodioxin group’s oxygen atoms could improve solubility or hydrogen-bonding capacity.
Comparison with Fentanyl Analogs (e.g., Butyryl Fentanyl)
Butyryl fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide) shares a phenylethyl motif but differs critically in backbone structure :
- Backbone : Butyryl fentanyl uses a piperidine core, common in opioids, whereas the target compound employs an ethanediamide linker.
- Functional Groups : The ethanediamide’s carbonyl groups may engage in hydrogen bonding, unlike the piperidine’s tertiary amine.
Pharmacological Inference :
Comparison with Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)
3-Chloro-N-phenyl-phthalimide is a cyclic imide used in polymer synthesis, contrasting with the target compound’s linear diamide structure :
- Reactivity : Phthalimides undergo nucleophilic substitution (e.g., chloride displacement), while ethanediamides may participate in condensation or coordination chemistry.
Sulfur-Containing Analogs (e.g., 2-(Diisopropylamino)ethanethiol Hydrochloride)
This compound features a thiol group (-SH) and diisopropylamino substituent, differing from the target’s thiophene and hydroxypropyl groups :
- Sulfur Reactivity : Thiols are nucleophilic and prone to oxidation, whereas thiophene’s aromatic sulfur is less reactive but contributes to π-π interactions.
- Biological Relevance : Thiols often participate in redox processes or enzyme inhibition, while thiophenes are common in drug scaffolds for aromatic stacking.
Research Findings and Inferences
- Solubility : The hydroxy group in the target compound likely enhances aqueous solubility compared to purely hydrophobic analogs (e.g., fentanyl derivatives) .
- Synthetic Utility : The ethanediamide backbone could serve as a versatile linker for conjugating pharmacophores or ligands in drug discovery.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule contains two amide bonds, a tertiary alcohol, and a thiophen-3-ylmethyl group. Retrosynthetic cleavage suggests the following intermediates (Figure 1):
Synthetic Routes
Stepwise Amide Coupling via Carbodiimide Chemistry
This method sequentially forms each amide bond using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure:
- Synthesis of N-(2-phenylethyl)oxalamic acid :
- Coupling with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine :
Yield : 62–68% (over two steps).
Purity : >95% (HPLC, C18 column, MeCN/H2O).
One-Pot Oxalylation Using Oxalyl Chloride
A scalable approach employs oxalyl chloride for simultaneous amide bond formation.
Procedure:
- In-situ generation of oxalyl dichloride intermediate :
- Quenching and purification :
Yield : 74–79%.
Advantage : Avoids intermediate isolation, reducing reaction time.
Enzymatic Aminolysis for Stereochemical Control
For enantiomerically pure batches, immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the aminolysis of oxalate esters.
Procedure:
Critical Intermediate Synthesis
2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propylamine
This intermediate is synthesized via a three-step sequence:
- Aldol Addition :
- Nitro Reduction :
- Hydroxylation :
Characterization and Analytical Data
Table 1. Spectroscopic Data for N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}-N'-(2-Phenylethyl)Ethanediamide
Comparative Evaluation of Methods
Table 2. Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise EDCl/HOBt | 62–68 | >95 | Moderate |
| One-Pot Oxalyl Chloride | 74–79 | 93 | High |
| Enzymatic Aminolysis | 58 | >98 (ee) | Low |
Key Findings :
Industrial-Scale Considerations
Q & A
Q. Why do computational predictions of solubility conflict with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
